molecular formula C22H22O7 B580911 Dodoviscin J CAS No. 1372527-42-8

Dodoviscin J

Cat. No.: B580911
CAS No.: 1372527-42-8
M. Wt: 398.411
InChI Key: TVJIUFQDDVFOCS-UHFFFAOYSA-N
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodoviscin J can be synthesized through various chemical reactions involving the prenylation of flavonol derivatives. The specific synthetic routes and reaction conditions are not widely documented, but general flavonoid synthesis methods can be applied. These typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound involves the extraction from the aerial parts of Dodonaea viscosa. The extraction process includes drying the plant material, followed by solvent extraction using organic solvents. The crude extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Dodoviscin J undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce dihydroflavonols .

Properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-11(2)5-6-12-7-13(8-17(27-3)19(12)25)21-22(28-4)20(26)18-15(24)9-14(23)10-16(18)29-21/h5,7-10,23-25H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJIUFQDDVFOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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